REACTION_SMILES
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[CH3:15][C:16](=[O:17])[OH:18].[CH3:21][CH2:22][OH:23].[ClH:14].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH3:13])[c:6]2[c:10]1[C:9](=[N:11][OH:12])[CH2:8][CH2:7]2.[Pt:19]=[O:20]>>[ClH:14].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH3:13])[c:6]2[c:10]1[CH:9]([NH2:11])[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Cc1ccc(O)c2c1CCC2=NO
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Cc1ccc(O)c2c1CCC2=NO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=[Pt]
|
Name
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|
Type
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product
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(O)c2c1CCC2N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |